molecular formula C6H8BrN3 B11766210 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Cat. No.: B11766210
M. Wt: 202.05 g/mol
InChI Key: FNZOBVYUIXQUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (CAS: 914637-88-0) is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a bromine substituent at position 3 and an amine group at position 5. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 203.04 g/mol. The SMILES notation (C1CC2=NC(=CN2C1)Br) and InChIKey (BMXJCILXNYCNJM-UHFFFAOYSA-N) highlight its structural uniqueness, particularly the bromine atom's role in modulating electronic properties and reactivity.

This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-356705) and is utilized in medicinal chemistry and drug discovery, often serving as a precursor for fragment-based drug design due to its compact, rigid scaffold.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

InChI

InChI=1S/C6H8BrN3/c7-5-2-9-6-1-4(8)3-10(5)6/h2,4H,1,3,8H2

InChI Key

FNZOBVYUIXQUSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC=C2Br)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 2-Amino-4,5-dihydro-3H-pyrrole (amine precursor).

    • 2-Bromo-1,2-dibromoethanone (halogenated ketone).

  • Procedure :

    • The reaction is conducted in a polar aprotic solvent (e.g., N,N-dimethylformamide) at 20–45°C.

    • A 3:1 molar ratio of 2-amino-4,5-dihydro-3H-pyrrole to the brominated ethanone ensures complete cyclization.

    • The amine group of the pyrrole nucleophilically attacks the carbonyl carbon of the ethanone, followed by intramolecular cyclization to form the imidazole ring.

  • Workup :

    • The crude product is isolated via solvent evaporation and purified via recrystallization or column chromatography.

    • The bromine substituent is retained at position 3, while the amine remains at position 6 due to the pyrrole’s inherent structure.

Key Data :

ParameterValueSource
SolventN,N-Dimethylformamide
Temperature20–45°C
Molar Ratio (Pyrrole:Ethanone)3:1

Bromination of Pyrroloimidazole Precursors

Post-synthetic bromination offers an alternative route. For instance, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine can undergo electrophilic aromatic substitution (EAS) at position 3 using brominating agents.

Bromination Protocol

  • Reagents :

    • Bromine (Br₂) or N-bromosuccinimide (NBS).

    • Lewis acid catalyst (e.g., FeBr₃).

  • Procedure :

    • The precursor is dissolved in a halogenated solvent (e.g., dichloromethane).

    • Bromine is added dropwise under inert atmosphere at 0°C to minimize side reactions.

    • The reaction mixture is stirred for 12–24 hours, followed by quenching with aqueous sodium thiosulfate.

  • Challenges :

    • Regioselectivity must be controlled to avoid polybromination.

    • The amine group may require protection (e.g., acetylation) to prevent undesired side reactions.

Example Yield :

CompoundYield (%)ConditionsSource
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole62NBS, CH₂Cl₂, 0°C → RT

Reductive Amination of Keto Intermediates

Reductive amination provides a pathway to introduce the amine group post-cyclization. This method is advantageous when direct synthesis of the amine-containing precursor is challenging.

Synthetic Steps

  • Intermediate Synthesis :

    • 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-one is prepared via cyclocondensation.

  • Reduction :

    • The ketone is reduced to an amine using sodium cyanoborohydride (NaBH₃CN) or ammonium formate under catalytic hydrogenation.

  • Optimization :

    • pH control (4–6) is critical to favor imine formation prior to reduction.

    • Palladium on carbon (Pd/C) or Raney nickel can serve as catalysts.

Reaction Schema :

3-Bromo-6-oxo-pyrroloimidazoleNaBH₃CNNH₄OAc3-Bromo-6-amine-pyrroloimidazole\text{3-Bromo-6-oxo-pyrroloimidazole} \xrightarrow[\text{NaBH₃CN}]{\text{NH₄OAc}} \text{3-Bromo-6-amine-pyrroloimidazole}

Hydrolysis of Mesylated Derivatives

The patent literature describes hydrolysis of methanesulfonate (mesyl) groups to yield hydroxyl or amine functionalities. For the target compound, this approach could involve:

  • Mesylation :

    • A precursor with a mesyl-protected amine is treated with boron tribromide (BBr₃) to deprotect the amine.

  • Conditions :

    • Reaction in dry methylene chloride at -75°C under nitrogen.

    • Stoichiometric BBr₃ ensures complete demesylation.

Example :
2,3-Di(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole treated with BBr₃ yields the corresponding dihydroxy derivative. Adapting this for amine deprotection requires analogous conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Efficiency
CyclocondensationSingle-step; high atom economyRequires specialized halogenated ethanonesModerate (50–70%)
BrominationDirect functionalizationRegioselectivity challengesLow–Moderate
Reductive AminationFlexibility in introducing amineMulti-step; intermediate purificationModerate
Mesylation/HydrolysisCompatible with protective group chemistryHarsh conditions (low temps, BBr₃)Variable

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine exhibit significant anticancer properties. A study demonstrated that modifications to the compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of the pyrrolo[1,2-a]imidazole framework contribute to its interaction with biological targets involved in cancer progression.

Table 1: Anticancer Activity of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Derivative AMCF-7 (Breast)12.5Apoptosis induction
Derivative BA549 (Lung)15.0Cell cycle arrest
Derivative CHeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Synthesis of Novel Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. Its bromine atom can be utilized in nucleophilic substitution reactions to introduce different functional groups, expanding the library of bioactive molecules.

Table 2: Synthetic Routes Utilizing 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Reaction TypeConditionsProduct
Nucleophilic SubstitutionDMF, KOHSubstituted Pyrrolo Compound
CyclizationHeatExtended Heterocyclic System
ReductionLiAlH4Amine Derivative

Polymer Chemistry

The unique properties of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine allow it to be incorporated into polymer matrices for the development of advanced materials with enhanced thermal and mechanical properties. Research is ongoing to explore its role as a monomer in polymer synthesis.

Case Study: Polymer Blends
A study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends to improve thermal stability and mechanical strength. The results indicated a significant increase in tensile strength and thermal degradation temperature compared to pure PVC.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Findings
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Br (C3), NH₂ (C6) 203.04 914637-88-0 Fragment-based drug discovery
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (17a) None (parent scaffold) 122.17 108309-21-3 Synthetic intermediate
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amines (57a–e) NH₂ (C3) ~135–160 (varies) Not reported Substrates for heterocyclization
(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride NH₂ (C6), HCl salt 159.62 (free base: 123.16) 1219019-28-9 Chiral building block
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride COOH (C6), HCl salt 192.62 1965310-16-0 Chelating agent or metalloenzyme inhibitor

Key Observations :

Substituent Effects :

  • The bromine atom in the target compound enhances electrophilicity, making it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the unsubstituted parent scaffold (17a).
  • The amine group at position 6 (vs. position 3 in 57a–e) introduces stereochemical complexity, as seen in the (6S)-enantiomer hydrochloride salt, which is prioritized in asymmetric synthesis.

Pharmacological Relevance: The pyrroloimidazole core is associated with β-lactamase inhibition in fragment 20 (Beecham Pharmaceuticals), demonstrating broad-spectrum activity against antibiotic-resistant enzymes.

Key Observations :

  • The target compound’s synthesis is less efficient than simpler analogs (e.g., 17a) due to the need for regioselective bromination.
  • Enantiopure derivatives (e.g., the (6S)-hydrochloride salt) require specialized techniques like enzymatic resolution, contributing to higher costs.

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, with the chemical formula C6_6H7_7BrN2_2 and CAS number 914637-88-0, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties.

  • Molecular Weight : 187.04 g/mol
  • Melting Point : 48 °C
  • Storage Conditions : Recommended storage at 2-8 °C in an inert atmosphere to maintain stability and prevent degradation .

Biological Activity Overview

The biological activities of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine have been studied in various contexts:

Antibacterial Activity

Recent studies have indicated that compounds related to the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL, with control compounds like ciprofloxacin demonstrating an MIC of 2 µg/mL . Although specific data on 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is limited, its structural similarity suggests potential activity.

Anticancer Activity

In vitro studies have highlighted the potential of pyrrole derivatives in cancer treatment. For example:

  • Compound Efficacy : Compounds derived from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50_{50} values as low as 0.067 µM for Aurora-A kinase inhibition and notable activity against A549 lung cancer cells with IC50_{50} values reaching as low as 0.95 nM .
Compound TypeTarget Cell LineIC50_{50} (µM)
Pyrrole DerivativeA5490.95
Aurora-A Kinase InhibitorVarious0.067

The mechanisms by which compounds like 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine exert their biological effects are still under investigation. However, it is hypothesized that these compounds may interfere with cellular proliferation pathways or induce apoptosis in cancer cells through various signaling cascades.

Case Studies

  • Antimicrobial Screening : A study evaluated several pyrrole derivatives for their antimicrobial efficacy and found that modifications at the nitrogen positions significantly affected their potency against bacterial strains.
  • Cytotoxicity Testing : In vitro assays on human cancer cell lines using pyrrole-based compounds revealed promising results in inhibiting cell growth and inducing apoptosis.

Q & A

Q. How do solvent and catalyst choices influence regioselectivity in downstream derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cross-coupling, favoring C-3 bromine substitution. Heterogeneous catalysts (e.g., Pd/C) may reduce side reactions vs. homogeneous systems. Competitive experiments with deuterated analogs (e.g., DMF-d₇) can track kinetic isotope effects and regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.